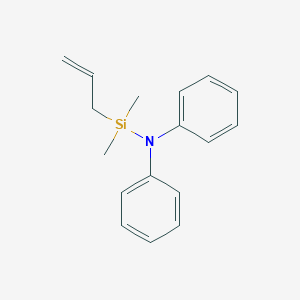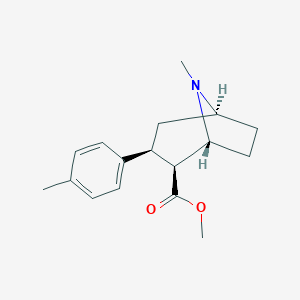![molecular formula C26H26ClN3O4 B237593 N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-3,4-dimethoxybenzamide](/img/structure/B237593.png)
N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-3,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-3,4-dimethoxybenzamide, commonly known as CBP-307, is a small molecule drug that has shown promising results in preclinical studies for the treatment of various neurological and psychiatric disorders.
Mechanism of Action
The exact mechanism of action of CBP-307 is not fully understood, but it is believed to act as a selective antagonist of the dopamine D3 receptor. This receptor is involved in the regulation of reward and motivation, and its dysfunction has been implicated in various neuropsychiatric disorders.
Biochemical and Physiological Effects
CBP-307 has been shown to modulate dopamine signaling in the brain, leading to changes in synaptic plasticity and neuronal activity. In addition, CBP-307 has been shown to increase the release of acetylcholine in the prefrontal cortex, which is involved in cognitive function and memory.
Advantages and Limitations for Lab Experiments
One of the main advantages of CBP-307 is its selectivity for the dopamine D3 receptor, which reduces the risk of off-target effects. However, CBP-307 has relatively low potency compared to other dopamine receptor antagonists, which may limit its efficacy in certain applications. In addition, the pharmacokinetic properties of CBP-307 are not well understood, which may affect its suitability for clinical development.
Future Directions
Future research on CBP-307 should focus on elucidating its pharmacokinetic properties and optimizing its potency and selectivity for the dopamine D3 receptor. In addition, further preclinical studies are needed to evaluate the efficacy of CBP-307 in various neuropsychiatric disorders and to identify potential side effects and safety concerns. Finally, clinical trials are needed to determine the safety and efficacy of CBP-307 in humans.
Synthesis Methods
CBP-307 is a synthetic compound that can be prepared using a multi-step process. The synthesis starts with the reaction of 4-chlorobenzoyl chloride with piperazine to form 4-(4-chlorobenzoyl)piperazine. This compound is then reacted with 4-aminophenyl-3,4-dimethoxybenzoic acid to form CBP-307.
Scientific Research Applications
CBP-307 has been extensively studied in preclinical models for its potential therapeutic effects in various neurological and psychiatric disorders, including schizophrenia, depression, anxiety, and addiction. In animal models, CBP-307 has been shown to improve cognitive function, reduce anxiety-like behavior, and attenuate drug-seeking behavior.
properties
Product Name |
N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-3,4-dimethoxybenzamide |
|---|---|
Molecular Formula |
C26H26ClN3O4 |
Molecular Weight |
480 g/mol |
IUPAC Name |
N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C26H26ClN3O4/c1-33-23-12-5-19(17-24(23)34-2)25(31)28-21-8-10-22(11-9-21)29-13-15-30(16-14-29)26(32)18-3-6-20(27)7-4-18/h3-12,17H,13-16H2,1-2H3,(H,28,31) |
InChI Key |
HUOCRQXVYFZEPQ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B237515.png)
![4-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B237518.png)

![2,20,23,27-Tetrahydroxy-6-methoxy-4-methyl-15-azaheptacyclo[14.12.0.02,7.03,14.08,13.017,26.019,24]octacosa-1(28),8,10,12,16,19,21,23,26-nonaene-5,18,25-trione](/img/structure/B237530.png)
![3-chloro-4-ethoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B237540.png)
![(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B237552.png)

![N-[3-chloro-2-(4-morpholinyl)phenyl]-2,2-diphenylacetamide](/img/structure/B237559.png)
![3-[(4-Tert-butylphenyl)methyl]piperidine](/img/structure/B237560.png)
![N-(4-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)furan-2-carboxamide](/img/structure/B237563.png)
![4-methoxy-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B237565.png)


![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-3-ethoxybenzamide](/img/structure/B237570.png)